[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol
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Overview
Description
[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol is a chemical compound that features a pyrrolidine ring substituted with a 2,6-dichlorophenylmethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Base: Sodium hydroxide or potassium carbonate.
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF).
Temperature: Room temperature to reflux conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms on the phenyl ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 2,6-Dichlorophenylacetic acid.
Reduction: [1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, [1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study the effects of pyrrolidine derivatives on biological systems. Its interactions with enzymes and receptors can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer science and material engineering.
Mechanism of Action
The mechanism of action of [1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the dichlorophenyl group contribute to its binding affinity and selectivity. The hydroxymethyl group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
Similar Compounds
[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanamine: A reduced form of the compound with an amine group instead of a hydroxymethyl group.
2,6-Dichlorophenylacetic acid: An oxidized form of the compound with a carboxylic acid group.
2,6-Dichlorobenzyl chloride: A precursor used in the synthesis of the compound.
Uniqueness
[1-[(2,6-Dichlorophenyl)methyl]pyrrolidin-2-yl]methanol is unique due to its combination of a pyrrolidine ring, a dichlorophenyl group, and a hydroxymethyl group This combination imparts specific chemical and biological properties that are not found in similar compounds
Properties
IUPAC Name |
[1-[(2,6-dichlorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJRXPNFRMJAWHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC=C2Cl)Cl)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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